N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]
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Overview
Description
N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] is a chemical compound known for its unique properties and applications. It is a sterically hindered phenolic antioxidant, primarily used for stabilizing polymers, especially polyamides. This compound is recognized for its thermal stability and non-discoloring properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] typically involves the reaction of hexamethylene diisocyanate with 3-hydroxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as benzene or cyclohexane and maintaining a specific temperature range to optimize yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure consistency and quality of the final product. The use of advanced equipment and technology in industrial settings allows for efficient production while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and enhance the lifespan of materials.
Biology: Investigated for its potential antioxidant properties, which may have implications in biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in preventing oxidative stress-related damage.
Mechanism of Action
The mechanism by which N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] exerts its effects involves its ability to scavenge free radicals and prevent oxidative degradation. The phenolic groups in the compound donate hydrogen atoms to free radicals, neutralizing them and preventing chain reactions that lead to material degradation. This antioxidant action is crucial in stabilizing polymers and other materials .
Comparison with Similar Compounds
Similar Compounds
Irganox 1098: A similar phenolic antioxidant used for stabilizing polymers.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant with similar applications in polymer stabilization.
Uniqueness
N,N’-Hexane-1,6-diylbis[N’-(3-hydroxyphenyl)urea] stands out due to its specific structure, which provides enhanced thermal stability and non-discoloring properties. This makes it particularly valuable in applications where maintaining the appearance and integrity of materials is crucial .
Properties
CAS No. |
174008-97-0 |
---|---|
Molecular Formula |
C20H26N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-3-[6-[(3-hydroxyphenyl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C20H26N4O4/c25-17-9-5-7-15(13-17)23-19(27)21-11-3-1-2-4-12-22-20(28)24-16-8-6-10-18(26)14-16/h5-10,13-14,25-26H,1-4,11-12H2,(H2,21,23,27)(H2,22,24,28) |
InChI Key |
PMUFMUCKUABXFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)NCCCCCCNC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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